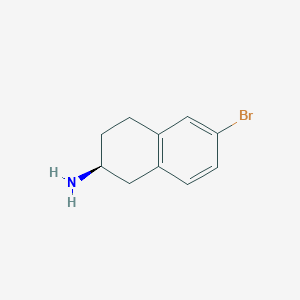

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine

Vue d'ensemble

Description

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of tetrahydronaphthalen-2-amine

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine typically involves the bromination of 1,2,3,4-tetrahydronaphthalen-2-amine. The reaction is carried out under controlled conditions to ensure selective bromination at the 6-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid or dichloromethane. The reaction is usually conducted at room temperature or slightly elevated temperatures to achieve optimal yields.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control of reaction parameters, ensuring consistent product quality and high efficiency. The use of automated systems and advanced monitoring techniques further enhances the scalability and reproducibility of the synthesis.

Analyse Des Réactions Chimiques

Types of Reactions

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

Reduction: Reduction reactions can convert the brominated amine to its corresponding hydrocarbon or amine derivatives.

Substitution: Nucleophilic substitution reactions can replace the bromine atom with other functional groups, such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3) in acidic or basic media.

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles like sodium hydroxide (NaOH) or ammonia (NH3) can be employed under appropriate conditions to achieve substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction can produce hydrocarbons or amines. Substitution reactions result in the formation of various functionalized derivatives.

Applications De Recherche Scientifique

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules and as a reagent in various organic transformations.

Biology: The compound is used in studies related to enzyme inhibition and receptor binding due to its structural similarity to biologically active molecules.

Medicine: Research into its potential therapeutic effects, such as its role in modulating neurotransmitter activity, is ongoing.

Industry: It is utilized in the development of novel materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mécanisme D'action

The mechanism of action of (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine atom in the compound enhances its binding affinity and selectivity towards these targets. The compound may modulate the activity of neurotransmitter systems or inhibit specific enzymes, leading to various biological effects.

Comparaison Avec Des Composés Similaires

Similar Compounds

6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine: A non-chiral version of the compound.

1,2,3,4-Tetrahydronaphthalen-2-amine: The parent compound without the bromine atom.

6-Chloro-1,2,3,4-tetrahydronaphthalen-2-amine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is unique due to its specific stereochemistry and the presence of a bromine atom at the 6-position. This combination of features imparts distinct chemical and biological properties, making it valuable for targeted research applications.

Activité Biologique

(2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine is a brominated derivative of tetrahydronaphthalen-2-amine, distinguished by its specific stereochemistry and the presence of a bromine atom at the 6-position. This compound has garnered interest in various scientific fields due to its potential biological activities and applications in medicinal chemistry.

| Property | Value |

|---|---|

| Molecular Formula | C₁₀H₁₂BrN |

| Molecular Weight | 226.11 g/mol |

| CAS Number | 176707-78-1 |

| IUPAC Name | This compound |

The compound's structure allows it to engage in various chemical reactions, including oxidation, reduction, and nucleophilic substitution.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The presence of the bromine atom enhances its binding affinity and selectivity towards these targets. Notably, research indicates that this compound may modulate neurotransmitter systems and inhibit certain enzymes involved in metabolic pathways.

Enzyme Inhibition Studies

Recent studies have focused on the compound's role as an inhibitor of kynurenine aminotransferases (KATs). KATs are critical in the kynurenine pathway, which is involved in the metabolism of tryptophan and has implications for neurological health. The compound has shown promising results in inhibiting KAT activity:

| Study Reference | IC₅₀ (µM) | Effect on KYN Pathway |

|---|---|---|

| 0.9 | Significant inhibition | |

| 0.77 | Enhanced KYNA production |

These findings suggest that this compound could play a role in modulating neuroactive metabolites which are crucial for brain function.

Neuropharmacological Effects

The compound's structural similarity to other bioactive molecules positions it as a candidate for further exploration in neuropharmacology. Its effects on glutamate receptors have been studied due to their importance in synaptic transmission and plasticity:

- Glutamate Receptors : The interaction with NMDA receptors has been documented, indicating potential implications for cognitive functions and neuroprotective strategies .

Case Studies

Several case studies have highlighted the therapeutic potential of this compound:

- Kynurenine Pathway Modulation : In vivo studies demonstrated that administration of this compound increased levels of kynurenic acid (KYNA), a neuroprotective metabolite derived from kynurenine.

- Antidepressant-like Effects : Animal models treated with the compound exhibited behaviors indicative of antidepressant activity, possibly through modulation of glutamatergic signaling pathways.

Applications in Drug Development

Given its biological profile, this compound is being investigated for potential therapeutic applications in:

- Neurological Disorders : Targeting conditions such as depression and schizophrenia through modulation of the kynurenine pathway.

- Cancer Research : Exploring its role as a potential inhibitor of tumor growth through enzyme inhibition .

Propriétés

IUPAC Name |

(2S)-6-bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1,3,5,10H,2,4,6,12H2/t10-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WMALPFDUOAVVMB-JTQLQIEISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C(C[C@H]1N)C=CC(=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12BrN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20628467 | |

| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

226.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

176707-78-1 | |

| Record name | (2S)-6-Bromo-1,2,3,4-tetrahydronaphthalen-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20628467 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Synthesis routes and methods III

Procedure details

Synthesis routes and methods IV

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.